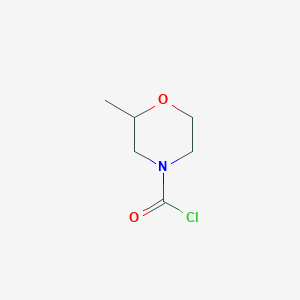

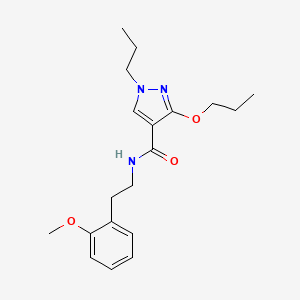

2-Methylmorpholine-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylmorpholine-4-carbonyl chloride is a chemical compound that can be purchased for pharmaceutical testing . It is also known by its CAS number 1542781-52-1 .

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .科学的研究の応用

Crystal and Molecular Structure Studies

Morpholine derivatives, such as 4-methylmorpholimum chlorides, have been analyzed for their crystal and molecular structures. These studies provide insights into the bond lengths, angles, and molecular conformations, which are crucial for understanding the reactivity and potential applications in material science and molecular engineering (Mentzafos & Terzis, 1993).

Chemical Side Reactions in Fiber-Making Technologies

N-Methylmorpholine-N-oxide (NMMO), a related compound, is used as a solvent in the Lyocell process, a modern industrial fiber-making technology. Studies on NMMO have shown that chemical side reactions and byproduct formation can occur, leading to chromophore formation and discoloration of fibers. This research is relevant for improving industrial processes and developing new materials with desired properties (Adorjan et al., 2005).

Atom Transfer Radical Polymerization

Halide exchange during atom transfer radical polymerization (ATRP) using mixed halide systems has been investigated, demonstrating the preference for alkyl chlorides to be formed over alkyl bromides. This research highlights the potential of using specific morpholine derivatives in polymerization processes to improve control and efficiency (Matyjaszewski et al., 1998).

Ionic Liquids and Biodegradability

The synthesis and study of morpholinium ionic liquids, including those with chloride ions, have been conducted to explore their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for the development of environmentally friendly solvents and materials (Pernak et al., 2011).

Enzymatic Digestibility Enhancement

Morpholine derivatives have been used in the pretreatment of biomass, such as oil palm empty fruit bunches, to enhance enzymatic digestibility and obtain maximal fermentable sugars. This application is crucial for biofuel production and the efficient utilization of agricultural waste (Katinonkul et al., 2012).

将来の方向性

The synthesis and application of morpholines, including 2-Methylmorpholine-4-carbonyl chloride, continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

特性

IUPAC Name |

2-methylmorpholine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYGDDXNUGATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)

![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)

![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)

![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)

![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)